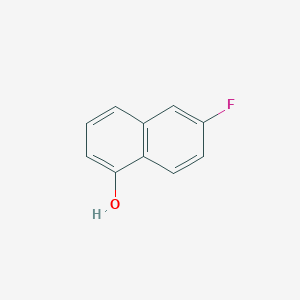

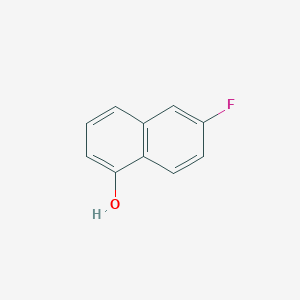

6-Fluoronaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKENUCKFNDSQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704788 | |

| Record name | 6-Fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804498-72-4 | |

| Record name | 6-Fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Naphthalenes

An In-depth Technical Guide to the Synthesis of 6-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. This compound is a valuable fluorinated scaffold, representing a key building block for the synthesis of more complex pharmaceutical agents and molecular probes. The strategic placement of the fluorine atom at the 6-position and the hydroxyl group at the 1-position offers a unique substitution pattern that can be exploited for further functionalization.

This guide provides a comprehensive overview of a robust and reliable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen methodology. Our approach is grounded in established chemical transformations, ensuring reproducibility and a high degree of scientific integrity.

Retrosynthetic Analysis: A Direct Path to the Target Molecule

A logical retrosynthetic analysis of this compound suggests that the most direct and reliable approach is the introduction of the fluorine atom onto a pre-existing aminonaphthol scaffold. The carbon-fluorine bond can be retrosynthetically disconnected to reveal 6-aminonaphthalen-1-ol as a readily available and strategic starting material. This approach leverages the well-established Balz-Schiemann reaction, a classic and dependable method for the synthesis of aryl fluorides.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the conversion of a primary aromatic amine to an aryl fluoride.[1][2] The reaction proceeds via a two-step sequence:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Fluorination: The diazonium salt is then reacted with a source of fluoride ions, most commonly from tetrafluoroboric acid (HBF₄) or its salts, to form a relatively stable diazonium tetrafluoroborate salt. This salt can often be isolated as a solid.

-

Decomposition: Gentle heating of the dried diazonium tetrafluoroborate salt leads to the evolution of nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride.[3][4]

The choice of 6-aminonaphthalen-1-ol as the starting material is strategic. This precursor is commercially available and possesses the amino group at the desired 6-position for the introduction of fluorine, while the hydroxyl group at the 1-position remains intact throughout the reaction sequence.[5][6][7][8][9]

Mechanism of the Balz-Schiemann Reaction

The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of the aryl diazonium cation. In the presence of tetrafluoroborate ions, the diazonium tetrafluoroborate salt precipitates. The thermal decomposition of this salt is believed to proceed through an Sɴ1-type mechanism involving a highly reactive aryl cation intermediate, which is then trapped by the fluoride from the BF₄⁻ counterion.[10]

Caption: Overall workflow of the Balz-Schiemann reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Balz-Schiemann reaction.

Materials and Reagents:

-

6-Aminonaphthalen-1-ol

-

Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-aminonaphthalen-1-ol (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (3.0 eq.).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution of the diazonium salt should be observed.

-

-

Formation and Isolation of the Diazonium Tetrafluoroborate Salt:

-

To the cold diazonium salt solution, add cold tetrafluoroboric acid (1.2 eq., 48 wt. %) dropwise with continuous stirring.

-

A precipitate of the 6-hydroxynaphthalene-1-diazonium tetrafluoroborate should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally with cold diethyl ether to facilitate drying.

-

Dry the isolated diazonium tetrafluoroborate salt under vacuum.

-

-

Thermal Decomposition (Pyrolysis):

-

Caution: This step should be performed in a well-ventilated fume hood with a blast shield, as the decomposition can sometimes be vigorous.

-

Gently heat the dried diazonium salt in a flask. The decomposition will be indicated by the evolution of nitrogen gas.

-

Once the gas evolution ceases, the reaction is complete. The crude product will remain in the flask as a dark solid or oil.

-

-

Work-up and Purification:

-

Allow the flask to cool to room temperature.

-

Extract the crude product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Data Presentation

Table 1: Key Reaction Parameters

| Parameter | Value |

| Starting Material | 6-Aminonaphthalen-1-ol |

| Key Reagents | NaNO₂, HBF₄ |

| Diazotization Temp. | 0-5 °C |

| Decomposition Temp. | Gentle heating |

| Expected Yield | 50-70% (typical for Balz-Schiemann) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 804498-72-4 | [11] |

| Molecular Formula | C₁₀H₇FO | [11] |

| Molecular Weight | 162.16 g/mol | [11] |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | 299.7±13.0 °C at 760 mmHg | [12] |

Alternative Synthetic Considerations: Electrophilic Fluorination

While the Balz-Schiemann reaction is a robust method, modern organic synthesis also offers electrophilic fluorination as an alternative. Reagents such as Selectfluor™ (F-TEDA-BF₄) are powerful electrophilic fluorine sources that can directly fluorinate electron-rich aromatic rings.[13][14]

However, for the synthesis of this compound, this approach presents a significant regioselectivity challenge. The hydroxyl group of 1-naphthol is a strongly activating ortho-, para-director. Therefore, electrophilic fluorination of 1-naphthol would be expected to yield primarily 2-fluoro- and 4-fluoro-1-naphthol, with the formation of the desired 6-fluoro isomer being a minor product at best. Controlling the regioselectivity to favor the 6-position would require a more complex, multi-step synthesis, likely involving blocking groups, making the Balz-Schiemann reaction a more direct and efficient strategy for this particular target molecule.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Balz-Schiemann reaction, starting from the commercially available 6-aminonaphthalen-1-ol. This method offers a direct and regioselective route to the target molecule, leveraging a well-understood and time-tested chemical transformation. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important fluorinated building block for their research and development endeavors.

References

-

Synthetic application of 1‐substituted‐2‐naphthol towards continuous... - ResearchGate. Available at: [Link]

-

Balz–Schiemann reaction - Wikipedia. Available at: [Link]

-

Schiemann Reaction. Available at: [Link]

-

Electrophilic Fluorination - Bryn Mawr College. Available at: [Link]

-

Electrophilic fluorination - Wikipedia. Available at: [Link]

-

Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1. Available at: [Link]

-

Balz-Schiemann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Balz-Schiemann reaction - YouTube. Available at: [Link]

-

This compound | CAS 804498-72-4 | AMERICAN ELEMENTS ®. Available at: [Link]

-

Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed. Available at: [Link]

-

Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed. Available at: [Link]

-

The Balz–Schiemann Reaction Mechanism - YouTube. Available at: [Link]

-

Nucleophilic Fluorination - The Doyle Group - UCLA. Available at: [Link]

- CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents.

-

Chemistry Letters 1996 - Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Available at: [Link]

-

Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. Available at: [Link]

-

Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism - ResearchGate. Available at: [Link]

-

Wonderful fusion of organofluorine chemistry and decarboxylation strategy - RSC Publishing. Available at: [Link]

- CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents.

-

Continuous Flow β‐Zeolite Catalysed Regioselective Alkylation of Naphthols Using Alcohols for Synthesis of Peroxynaphthalen‐2(1H)‐one, Azidonaphthalen‐2(1H)‐one and Fluoronaphthalen‐2(1H)‐one Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. Available at: [Link]

-

This compound | C10H7FO | CID 53485703 - PubChem - NIH. Available at: [Link]

-

6-Aminonaphthol | C10H9NO | CID 90295 - PubChem - NIH. Available at: [Link]

-

cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity | Request PDF - ResearchGate. Available at: [Link]

-

Show related. Available at: [Link]

-

High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite - PubMed. Available at: [Link]

-

Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. Available at: [Link]

-

Decarboxylation - Organic Chemistry Portal. Available at: [Link]

-

Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - Organic Chemistry Portal. Available at: [Link]

-

Regioselective Fluorohydrin Synthesis from Allylsilanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

Sources

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Schiemann Reaction [drugfuture.com]

- 3. Balz-Schiemann Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 6-Aminonaphthol | C10H9NO | CID 90295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-AMINO-1-NAPHTHOL | 23894-12-4 [chemicalbook.com]

- 7. CAS 23894-12-4: 6-Amino-1-naphtol | CymitQuimica [cymitquimica.com]

- 8. 6-Amino-1-naphthol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 23894-12-4 | 6-Aminonaphthalen-1-ol - AiFChem [aifchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. brynmawr.edu [brynmawr.edu]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Fluoronaphthalen-1-ol: Properties, Structure, and Applications

Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established an indispensable role. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 6-Fluoronaphthalen-1-ol emerges as a particularly valuable synthon. Its rigid naphthalene core, combined with the unique electronic properties of the fluorine substituent and the reactive hydroxyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its potential in their work. We will delve into its core chemical properties, structural features, reactivity, and established safety protocols, providing field-proven insights to facilitate its effective application.

Core Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic alcohol. The naphthalene scaffold provides a rigid, planar structure, while the fluorine atom at the 6-position and the hydroxyl group at the 1-position serve as key functional handles and modulators of its electronic character.

Structural Representation and Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and naming conventions for this compound are summarized below.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 804498-72-4 | [1][2][3] |

| Molecular Formula | C₁₀H₇FO | [1][2] |

| Molecular Weight | 162.16 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)F)C(=C1)O | [1] |

| InChI Key | OKENUCKFNDSQJT-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD15528810 | [2][4] |

| XLogP3 | 3.8 | [1] |

| Topological Polar Surface Area | 20.2 Ų |[1] |

Physicochemical Data

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods. While extensive experimental data is not publicly available, computed properties provide reliable estimates for laboratory work. The compound is expected to be a solid at room temperature and exhibit moderate solubility in polar organic solvents.

Spectroscopic and Analytical Characterization

Proper characterization is the cornerstone of chemical synthesis. The following section outlines the expected spectroscopic signatures for this compound, providing a benchmark for researchers to confirm the identity and purity of their material.[5]

Rationale for Spectroscopic Analysis: A multi-technique approach (NMR, IR, MS) is essential for unambiguous structure elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, ¹⁹F NMR verifies the presence and environment of the fluorine atom, IR spectroscopy identifies key functional groups (O-H, C-F), and Mass Spectrometry confirms the molecular weight and elemental composition.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Six distinct signals in the aromatic region (~6.8-8.0 ppm). Protons ortho and para to the -OH group will be most upfield. Protons will exhibit complex splitting patterns (doublets, triplets, doublet of doublets) due to H-H and H-F coupling. The phenolic proton (-OH) will appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Ten distinct signals are expected for the ten unique carbon atoms. The carbon bearing the -OH group (C1) will be significantly downfield (~150-160 ppm). The carbon bearing the fluorine (C6) will appear as a doublet due to C-F coupling with a large coupling constant (¹JCF ≈ 240-250 Hz). Other carbons will also show smaller H-F and C-F couplings. |

| ¹⁹F NMR | A singlet is expected in the typical range for aryl fluorides (approx. -110 to -125 ppm, relative to CFCl₃). |

| IR Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹) - Aromatic C-H stretches (~3000-3100 cm⁻¹) - Aromatic C=C stretches (~1500-1650 cm⁻¹) - Strong C-F stretch (~1200-1250 cm⁻¹) - C-O stretch (~1150-1200 cm⁻¹) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 162.05. Key fragmentation patterns would involve the loss of CO, CHO, and HF. |

Note: Predicted chemical shifts are based on standard functional group values and may vary based on solvent and experimental conditions.[8][9]

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published in peer-reviewed literature, a plausible and effective route can be designed based on established organofluorine chemistry.

Proposed Synthetic Pathway: Modified Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of arene fluorination, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt. This approach is highly reliable for introducing a single fluorine atom onto an aromatic ring.

Causality of Experimental Design: The choice of starting material, such as 6-aminonaphthalen-1-ol or a protected analogue, is critical. The reaction proceeds in three key stages: diazotization of the primary amine, precipitation of the diazonium salt, and subsequent thermolysis to yield the final product. Using fluoroboric acid (HBF₄) is key, as the tetrafluoroborate anion is a poor nucleophile, allowing for the isolation of the diazonium salt intermediate before the fluorine is installed during the final heating step.[10]

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a bifunctional molecule, offering two primary sites for chemical modification:

-

The Phenolic Hydroxyl Group: This group is weakly acidic and can be readily deprotonated to form a phenoxide. This anion is a potent nucleophile, enabling a wide range of reactions such as Williamson ether synthesis, esterification, and O-arylation. These transformations are fundamental for incorporating the 6-fluoronaphthyl moiety into larger molecules.

-

The Aromatic Ring: The naphthalene core can undergo electrophilic aromatic substitution, although the directing effects of the -OH (strongly activating, ortho-, para-directing) and -F (weakly deactivating, ortho-, para-directing) groups will influence regioselectivity. More recently, the C-H bonds on the ring have been shown to be targets for transition-metal-catalyzed C-H functionalization, a modern and atom-economical approach to building molecular complexity.[11][12] The fluorine atom itself can, under harsh conditions or with specific catalysts, participate in nucleophilic aromatic substitution (SNAᵣ) reactions.

The primary utility of this compound is as a scaffold or building block in drug discovery . The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It also modulates the acidity (pKa) of the hydroxyl group and alters the lipophilicity (LogP) of the molecule, which are critical parameters for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[13][14]

Caption: Reactivity pathways of this compound.

Experimental Protocol: Representative O-Alkylation

To illustrate the utility of this compound, the following section provides a detailed, self-validating protocol for a standard Williamson ether synthesis.

Objective: To synthesize 1-(benzyloxy)-6-fluoronaphthalene.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the naphthol) to the flask. Add anhydrous potassium carbonate (1.5 eq.).

-

Reactant Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise via syringe.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting naphthol spot is consumed.

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Self-Validation Checkpoint: Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure product.

-

-

Characterization: Confirm the structure and purity of the isolated 1-(benzyloxy)-6-fluoronaphthalene using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Working with any chemical requires a thorough understanding of its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]

Table 3: Hazard Identification and Precautionary Measures

| Category | Information |

|---|---|

| GHS Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[15] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[15][17] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16] |

| First Aid | If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. Inhalation: Move person into fresh air.[17] |

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

Conclusion

This compound represents a high-value chemical tool for scientists in drug discovery and materials research. Its defined structure, predictable reactivity at two distinct functional sites, and the advantageous properties imparted by the fluorine substituent make it an attractive starting point for synthesizing novel compounds with tailored functions. By understanding its fundamental chemical properties, spectroscopic signatures, and safe handling procedures as outlined in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic programs to accelerate innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53485703, this compound. Retrieved from [Link]

-

American Elements (n.d.). This compound. Retrieved from [Link]

-

Wang, Z., et al. (2022). Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1901067, 2,3,4,5,6,7,8-Heptafluoronaphthalen-1-ol. Retrieved from [Link]

-

ACS Publications (2022). Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761403, 2-Fluoronaphthalen-1-ol. Retrieved from [Link]

-

ResearchGate (n.d.). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Retrieved from [Link]

-

YouTube (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

MySkinRecipes (n.d.). 7-Fluoronaphthalen-1-ol. Retrieved from [Link]

- Google Patents (2006). CN1887833A - Prepn process of 1-fluoronaphthalene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53764317, 6-Fluoroheptan-1-ol. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Kuchar, M. et al. (2018). One-pot Synthesis of High Molar Activity 6-[18F]Fluoro-L-DOPA by Cu-Mediated Fluorination of a BPin Precursor. Scientific Reports. Retrieved from [Link]

-

Esselman, B. J. & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate (2011). Three-Step, "One-Pot" Radiosynthesis of 6-Fluoro-3,4-Dihydroxy-L-Phenylalanine by Isotopic Exchange. Retrieved from [Link]

-

Oregon State University (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound | 804498-72-4 [sigmaaldrich.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-pot Synthesis of High Molar Activity 6-[18F]Fluoro-L-DOPA by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Significance of Fluorinated Naphthols

An In-depth Technical Guide to the Physical Properties of 6-Fluoronaphthalen-1-ol

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 804498-72-4), a key fluorinated building block in modern chemical research. Designed for researchers, medicinal chemists, and material scientists, this document synthesizes publicly available data with expert interpretation to explain the practical implications of each property in experimental design and application.

This compound is a bifunctional aromatic compound featuring a naphthalene core, a hydroxyl group, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules. The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critically important in drug discovery and the development of advanced materials. Understanding the fundamental physical properties of this building block is paramount for its effective utilization.

Core Molecular and Physicochemical Properties

The utility of a chemical compound in a research or development setting is fundamentally dictated by its physical properties. These characteristics influence everything from reaction kinetics and purification strategies to bioavailability and material performance.

Fundamental Identifiers and Properties

A summary of the key quantitative properties for this compound is presented below. This data serves as a foundational reference for any experimental work.

| Property | Value | Source |

| CAS Number | 804498-72-4 | [1][2] |

| Molecular Formula | C₁₀H₇FO | [1][2] |

| Molecular Weight | 162.16 g/mol | [1][2] |

| Exact Mass | 162.048093005 Da | [1] |

| Boiling Point | 299.7 ± 13.0 °C (at 760 mmHg) | [2] |

| Melting Point | Not experimentally reported | [2] |

| XLogP3 (Lipophilicity) | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Causality and Implications of Core Properties

-

Boiling Point: The relatively high boiling point of ~300 °C is indicative of strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions enhanced by the polar C-F bond.[2] This suggests that the compound is a solid at room temperature and possesses low volatility, simplifying handling but requiring high temperatures for vacuum distillation.

-

Lipophilicity (XLogP3): The computed XLogP3 value of 3.8 indicates that this compound is significantly lipophilic, meaning it preferentially dissolves in non-polar, organic solvents over water.[1] For drug development professionals, this high lipophilicity suggests good potential for crossing cell membranes, but it may also correlate with lower aqueous solubility, potentially complicating formulation and bioavailability studies.

Spectroscopic Profile: The Fingerprint of Identity

Confirming the identity and purity of this compound is essential. Spectroscopic methods provide an unambiguous structural fingerprint. While a comprehensive public spectral database for this specific compound is limited, its expected spectral features can be reliably predicted based on its functional groups.

Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic Region (approx. 7.0-8.2 ppm): Multiple complex signals (doublets, triplets, or multiplets) for the 6 aromatic protons. Protons on the same ring as the fluorine will show additional splitting (²JHF, ³JHF, etc.).Hydroxyl Proton (approx. 5-7 ppm): A broad singlet, whose chemical shift is concentration and solvent-dependent. |

| ¹³C NMR | 10 distinct signals for the naphthalene carbons.C-F Carbon (approx. 155-165 ppm): A large one-bond carbon-fluorine coupling constant (¹JCF) of ~240-250 Hz, appearing as a doublet.C-OH Carbon (approx. 150-155 ppm): Signal significantly downfield due to the oxygen's deshielding effect. |

| ¹⁹F NMR | A single signal, likely a multiplet due to coupling with neighboring aromatic protons, in the characteristic range for aryl fluorides (approx. -110 to -125 ppm relative to CFCl₃). This technique is exceptionally sensitive for confirming the presence and electronic environment of the fluorine atom.[4][5] |

| IR Spectroscopy | O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹.Aromatic C-H Stretch: Medium intensity bands just above 3000 cm⁻¹.Aromatic C=C Stretch: Sharp bands in the 1500-1650 cm⁻¹ region.C-O Stretch: A strong band around 1200-1260 cm⁻¹.C-F Stretch: A strong, characteristic band in the 1100-1250 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z 162.05, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₇FO. |

Experimental Workflow: Spectroscopic Characterization

The following diagram outlines a standard, self-validating workflow for the comprehensive spectroscopic identification of a synthesized or purchased batch of this compound.

Sources

A Comprehensive Technical Guide to the Solubility of 6-Fluoronaphthalen-1-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing bioavailability, formulation, and the reliability of in-vitro assays.[1][2][3] 6-Fluoronaphthalen-1-ol, a fluorinated naphthol derivative, presents a unique solubility profile governed by the interplay of its aromatic, hydrophobic core and its polar, hydrogen-bonding functional groups. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document synthesizes the foundational principles of solubility, provides a predictive analysis across various solvent classes, and details a robust, field-proven experimental protocol for generating precise thermodynamic solubility data.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. This compound is an aromatic organic compound with the molecular formula C₁₀H₇FO.[4]

-

Molecular Weight: 162.16 g/mol [4]

-

Structure: The molecule consists of a naphthalene ring system, which is inherently nonpolar and hydrophobic. It is functionalized with a hydroxyl (-OH) group at the 1-position and a fluorine (-F) atom at the 6-position.

-

Key Functional Groups:

-

Hydroxyl Group (-OH): This group is polar and acts as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents. Its weakly acidic nature (phenolic) means its ionization state, and thus solubility, will be highly dependent on pH.[5]

-

Fluorine Atom (-F): As the most electronegative element, fluorine introduces a strong dipole moment into the C-F bond, increasing the molecule's overall polarity.

-

-

Predicted Lipophilicity (XLogP3): 3.8[4]. This value indicates a significant degree of lipophilicity, suggesting a preference for nonpolar environments over aqueous media.

The solubility of this compound is therefore a delicate balance between the large, nonpolar naphthalene scaffold and the localized polarity imparted by the hydroxyl and fluoro substituents.

The Duality of Solubility: Kinetic vs. Thermodynamic

In pharmaceutical sciences, solubility is not a single value but is typically categorized into two distinct types: kinetic and thermodynamic. Understanding this distinction is critical for the appropriate application of solubility data.[1][3]

-

Kinetic Solubility: This measures the concentration of a compound before it begins to precipitate from a solution that was prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[2][3] It is a rapid, high-throughput measurement often used in early discovery to flag potential issues.[6][7] However, the precipitate formed is often amorphous, leading to an overestimation of the true solubility.[8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at a given temperature when the system has reached equilibrium.[3] This measurement requires longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for formulation and pre-clinical development.[7][8]

Causality in Experimental Choice: For lead optimization and formulation development, relying on kinetic solubility data carries significant risk.[8] A compound may appear soluble enough in a high-throughput screen, only to fail later due to poor thermodynamic solubility, which better reflects in-vivo conditions. Therefore, this guide focuses on the determination of thermodynamic solubility.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the physicochemical properties of this compound, we can construct a predictive solubility map.[10][11] This serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane | Low | The molecule's polarity from the -OH and -F groups is too high for it to be readily solvated by purely nonpolar, aliphatic solvents.[12] |

| Nonpolar Aromatic | Toluene, Benzene | Medium to High | The nonpolar naphthalene core can engage in favorable pi-pi stacking interactions with the aromatic rings of the solvent.[13] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. They cannot donate hydrogen bonds but can accept them, interacting favorably with the hydroxyl group. |

| Polar Protic | Methanol, Ethanol | High | These solvents are ideal. They are polar and can engage in hydrogen bonding with both the hydroxyl group (as donor and acceptor) and the fluorine atom (as an acceptor). |

| Water | Water (pH 7) | Very Low | Despite its polar functional groups, the large, hydrophobic surface area of the naphthalene rings dominates, leading to poor aqueous solubility.[13][14] The predicted high XLogP value supports this.[4] |

| Aqueous Base | 5% Sodium Hydroxide | High | The phenolic proton of the hydroxyl group is acidic and will be deprotonated by a strong base. This forms the corresponding sodium phenoxide salt, which is ionic and therefore highly soluble in water.[15][16] |

| Aqueous Acid | 5% Hydrochloric Acid | Very Low | The molecule has no significant basic functional groups to be protonated. Solubility is expected to be similar to or lower than in neutral water.[15] |

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[17] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

Compound: this compound (solid, crystalline form)

-

Solvents: High-purity (e.g., HPLC grade) solvents as required (Methanol, Ethanol, DMSO, Toluene, Water, etc.)

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass scintillation vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Calibrated pipettes

-

pH meter (for aqueous solutions)

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[17] Using a significant excess avoids depletion.

-

Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (typically 25 °C) and agitate vigorously.

-

Allow the mixture to equilibrate for a minimum of 24 hours. For some poorly soluble or slowly dissolving crystalline compounds, 48-72 hours may be necessary to reach true equilibrium.[18][19]

-

-

Phase Separation (Critical Step):

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let heavy solids settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all suspended solid material.

-

Causality: This step is crucial. Failure to completely separate the saturated liquid phase from the undissolved solid phase is the most common source of erroneously high solubility values.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet at the bottom.

-

For an additional level of certainty, filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining microscopic particulates.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6][7]

-

Construct a calibration curve by plotting signal response versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

-

Application in Drug Development

The experimentally determined thermodynamic solubility data for this compound is not merely an academic value; it is an actionable parameter that guides critical development decisions:

-

Lead Optimization: If aqueous solubility is below a desired threshold (e.g., <10 µM), medicinal chemists can prioritize structural modifications to improve this property.

-

Formulation Strategy: For compounds with low aqueous solubility, the data informs the need for enabling formulations such as amorphous solid dispersions, salt formation (if applicable), or lipid-based systems.[8]

-

Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug under the BCS, which helps predict its in-vivo absorption characteristics.[8]

Safety and Handling

-

Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20] Handle in a well-ventilated area or a chemical fume hood.[21]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][23]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[24] All equipment used for handling should be properly grounded.[21]

Conclusion

Characterizing the solubility of this compound is a critical step in its evaluation as a potential pharmaceutical intermediate or candidate. While published quantitative data is scarce, a robust solubility profile can be established through a combination of theoretical prediction and rigorous experimental determination. The Shake-Flask method provides the definitive thermodynamic solubility value required for confident decision-making in drug development. By understanding the underlying chemical principles and adhering to a validated protocol, researchers can generate the high-quality data necessary to advance their scientific objectives.

References

- Alsenz, J., & Kansy, M. (2012).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.

- Varadi, L., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Things. (n.d.). Naphthalene.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Shah, V. P., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485703, this compound.

- Martin, A., et al. (n.d.). Extended Hansen solubility approach: naphthalene in individual solvents. PubMed.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Zaretskii, M.I., et al. (1977). Naphthalene solubility in several organic solvents. OSTI.GOV.

- Sciencemadness Wiki. (2023, November 18). Naphthalene.

- Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg. (2025, August 10).

- SAFETY DATA SHEET for 1-Fluoronaphthalene Solution. (2015, December 3).

- Capot Chemical. (2025, December 12). MSDS of 6-Trifluoromethyl-naphthalen-1-ol.

- AMERICAN ELEMENTS. (n.d.). This compound.

- Thermo Fisher Scientific. (2025, September 16).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1-Fluoronaphthalene.

- FooDB. (2010, April 8). Showing Compound Naphthalen-1-ol (FDB005841).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. capotchem.com [capotchem.com]

- 21. cdn.chemservice.com [cdn.chemservice.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. americanelements.com [americanelements.com]

potential biological activity of 6-Fluoronaphthalen-1-ol

An In-Depth Technical Guide to the Potential Biological Activity of 6-Fluoronaphthalen-1-ol

Abstract

The confluence of privileged scaffolds and strategic chemical modification represents a cornerstone of modern drug discovery. The naphthalene core is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide array of biological activities.[1][2] Concurrently, the introduction of fluorine into molecular frameworks is a proven strategy for enhancing critical drug-like properties, including metabolic stability and target binding affinity.[3][4] This guide focuses on this compound, a molecule that synergistically combines these features. While direct biological data for this specific compound is sparse in public literature, its structural components strongly suggest a high potential for bioactivity. This document provides a comprehensive, prospective analysis and a practical framework for the systematic investigation of this compound. We will dissect the rationale for its study, propose detailed protocols for primary screening assays targeting distinct biological functions, and outline subsequent steps for hit validation and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Introduction: The Rationale for Investigation

This compound (PubChem CID: 53485703) is an aromatic organic compound with the molecular formula C₁₀H₇FO.[5] Its structure is deceptively simple, yet it represents a compelling starting point for a drug discovery campaign. The rationale for its investigation is built upon three key structural pillars:

-

The Naphthalene Scaffold: As a bicyclic aromatic system, naphthalene provides a rigid, lipophilic core that is a frequent constituent of bioactive molecules. Its derivatives have found applications across a vast range of therapeutic areas, including anti-inflammatory (e.g., Naproxen), antifungal (e.g., Terbinafine), and oncology (e.g., Mitonafide).[1][2] This extensive history establishes the naphthalene moiety as a "privileged scaffold," capable of interacting with a multitude of biological targets.

-

The Fluorine Substituent: The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond can profoundly modulate a molecule's properties.[3] This often leads to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and enhanced membrane permeability.[4][6]

-

The Phenolic Hydroxyl Group: The hydroxyl group at the 1-position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a protein's active site. Furthermore, it serves as a versatile chemical handle for synthesizing derivatives to explore structure-activity relationships (SAR).

The combination of these three features in this compound creates a molecule with a high probability of interacting with biological systems. This guide will now lay out a logical, multi-pronged screening strategy to uncover and characterize its potential therapeutic activities.

Prospective Biological Target Area 1: Antimicrobial & Antifungal Activity

Causality: The naphthol substructure is a known antimicrobial pharmacophore. For instance, 1-aminoalkyl-2-naphthol derivatives have demonstrated potent activity against multidrug-resistant (MDR) bacteria and fungi.[7] It is hypothesized that the addition of fluorine to the naphthalene ring could enhance this intrinsic activity by increasing lipophilicity, thereby improving penetration through microbial cell membranes.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The most fundamental assay to determine antimicrobial potency is the broth microdilution method, which establishes the lowest concentration of the compound that inhibits visible microbial growth (MIC).

Experimental Protocol:

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans).

-

Suspend the colonies in sterile saline or growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microbes in medium, no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the lowest concentration at which no turbidity (growth) is observed.[8]

-

Self-Validating System: The inclusion of positive and negative controls is critical. The positive control must show robust growth, while the negative control must remain clear. Standard reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel to validate the assay's sensitivity and the susceptibility of the microbial strains.

Workflow Visualization:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Prospective Biological Target Area 2: Enzyme Inhibition

Causality: Fluorinated functional groups are instrumental in designing potent enzyme inhibitors. For example, fluorinated ketones form stable hemiacetal adducts with active site serine residues in proteases, mimicking the tetrahedral transition state of peptide hydrolysis.[9][10] The naphthalene ring of this compound can serve as a scaffold to position the key interacting groups (the hydroxyl and fluorine) within an enzyme's active site. Potential targets are broad and could include proteases, kinases, or metabolic enzymes like Catechol-O-methyltransferase (COMT).[11]

Primary Screening: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

A generic fluorescence-based assay is a robust method for high-throughput screening of enzyme inhibitors. The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Experimental Protocol (Example: Serine Protease):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the enzyme (e.g., Trypsin) in assay buffer.

-

Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) that releases a fluorescent product (AMC) upon cleavage.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well format):

-

To each well, add the assay buffer and the inhibitor at various concentrations.

-

Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Include controls: 100% activity (enzyme + substrate, no inhibitor) and 0% activity (substrate only, no enzyme).

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity (e.g., Ex: 365 nm, Em: 450 nm) over time (kinetic mode).

-

Calculate the initial reaction velocity (rate) for each concentration.

-

Normalize the rates to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validating System: The linearity of the reaction in the "100% activity" control over the measurement period validates the assay conditions. A known inhibitor for the target enzyme should be run as a positive control to confirm the assay is performing correctly.

Workflow Visualization:

Caption: Workflow for Kᵢ determination via competitive radioligand binding.

Data Presentation and Next Steps

All quantitative data from the primary screens should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for this compound

| Assay Type | Target Organism/Protein | Endpoint | Result |

| Antimicrobial | S. aureus ATCC 25923 | MIC | 16 µg/mL |

| Antimicrobial | E. coli ATCC 25922 | MIC | >128 µg/mL |

| Antifungal | C. albicans ATCC 90028 | MIC | 64 µg/mL |

| Enzyme Inhibition | Trypsin | IC₅₀ | 8.5 µM |

| Receptor Binding | Dopamine D₂ Receptor | Kᵢ | 2.1 µM |

| Receptor Binding | Sigma-1 Receptor | Kᵢ | >50 µM |

Following a "hit" in any of these primary assays (e.g., the Trypsin and Dopamine D₂ receptor activity in the table above), the following steps are crucial:

-

Hit Confirmation: Re-test the compound to confirm the activity and rule out false positives.

-

Selectivity Profiling: Test the compound against a panel of related enzymes or receptors to determine its selectivity. A selective compound is generally more desirable as it is less likely to have off-target side effects.

-

Mechanism of Action (MoA) Studies: For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For receptor binders, perform functional assays (e.g., cAMP assays) to determine if the compound is an agonist or an antagonist.

-

Structure-Activity Relationship (SAR): Begin synthesizing and testing simple analogs of this compound to understand which parts of the molecule are critical for its activity.

Conclusion

While this compound is an understudied molecule, a thorough analysis based on the established principles of medicinal chemistry strongly indicates its potential as a biologically active agent. Its architecture, which combines the privileged naphthalene scaffold with the strategic inclusion of fluorine, makes it a prime candidate for screening campaigns. This guide provides a robust and logical framework for initiating such an investigation. By systematically applying the detailed protocols for antimicrobial, enzyme inhibition, and receptor binding assays, researchers can efficiently probe the bioactivity of this compound, potentially uncovering a novel chemical scaffold for the development of future therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Naphthalene Derivatives in Modern Drug Discovery.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485703, this compound. PubChem. Available at: [Link]

-

Ali, A., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PLOS ONE, 15(11), e0242823. Available at: [Link]

-

ResearchGate. (n.d.). The naphthalene derivatives as anticancer agents. Available at: [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound. Available at: [Link]

-

Gelb, M. H., Svaren, J. H., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. Available at: [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of compounds 6a–l (200 μg/8 mm disc).... Available at: [Link]

-

Uddin, M. R., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15, Article number not yet assigned. Available at: [Link]

-

Gorniak, I., et al. (2019). Biological Activity of Naturally Derived Naphthyridines. Molecules, 24(15), 2821. Available at: [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Cerniglia, C. E., & Yang, S. K. (1984). Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene. Applied and Environmental Microbiology, 47(6), 1199–1205. Available at: [Link]

-

Wani, S. A., et al. (2023). Exploring the Role of Phytochemical Classes in the Biological Activities of Fenugreek (Trigonella feonum graecum): A Comprehensive Analysis Based on Statistical Evaluation. Molecules, 28(14), 5557. Available at: [Link]

-

de Jong, L. A. A., et al. (2005). Receptor-ligand binding assays: technologies and applications. Journal of Chromatography B, 829(1-2), 1-25. Available at: [Link]

-

Abdel-Fattah, M. A., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(4), 503–507. Available at: [Link]

-

Orchard, A., & van Vuuren, S. (2017). Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study. Molecules, 22(10), 1674. Available at: [Link]

-

Kence, O., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3362. Available at: [Link]

-

Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(18), 3499–3513. Available at: [Link]

-

De la Cruz-Góngora, V., et al. (2021). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Italian Journal of Food Safety, 10(2), 9570. Available at: [Link]

-

Holden, J. E., et al. (1997). Graphical analysis of 6-fluoro-L-dopa trapping: effect of inhibition of catechol-O-methyltransferase. Journal of Cerebral Blood Flow & Metabolism, 17(11), 1147–1156. Available at: [Link]

-

Kim, H., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, Online ahead of print. Available at: [Link]

-

Petrou, S., et al. (2016). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. Molecules, 21(8), 1069. Available at: [Link]

-

Al-Zharani, M., et al. (2023). Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study. Antibiotics, 12(5), 920. Available at: [Link]

-

Soobrattee, S., et al. (2023). Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. SMU Journal of Interdisciplinary Research, 5(1). Available at: [Link]

-

BindingDB. (n.d.). Binding Database. University of California San Diego. Available at: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Graphical analysis of 6-fluoro-L-dopa trapping: effect of inhibition of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Health and Safety Guide to 6-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

6-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a versatile building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor in the synthesis of novel compounds, including potential pharmaceutical agents and functional materials.[3] However, as with any specialized chemical, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known and inferred health and safety considerations for this compound, grounded in established chemical safety principles and data from structurally related compounds.

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is not extensively documented, a GHS classification can be inferred from available supplier information and data on analogous compounds.[2][4]

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335 (Inferred): May cause respiratory irritation. This is inferred from the safety data for the closely related isomer, 2-Fluoronaphthalen-1-ol.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO | [1][2] |

| Molecular Weight | 162.16 g/mol | [1][2] |

| CAS Number | 804498-72-4 | [1][2] |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 299.7 ± 13.0 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water. | [6] |

Toxicological Profile: An Evidence-Based Assessment

The toxicological properties of this compound have not been fully investigated.[7][8] Therefore, a precautionary approach is essential, drawing insights from related fluorinated aromatic compounds.

-

Acute Toxicity: Classified as harmful if swallowed (GHS Category 4).[2][4] The oral LD50 is not established, but this classification suggests that ingestion of relatively small quantities may cause adverse health effects.

-

Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[2][4] Direct contact is likely to cause redness, pain, and potential damage to tissues.

-

Respiratory Irritation: Based on data for 2-Fluoronaphthalen-1-ol, it is prudent to assume that this compound may cause respiratory irritation if inhaled as a dust or vapor.[4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound regarding these endpoints.[8][9] For the related compound 1-Fluoronaphthalene, no known carcinogenic chemicals are present in the product.[8] However, the absence of data does not signify the absence of hazard, and appropriate handling procedures to minimize exposure are crucial.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is fundamental when working with this compound.

Engineering Controls:

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]

-

Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE) Workflow

Figure 1: Step-by-step workflow for donning, using, and doffing PPE.

Specific PPE Recommendations:

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for operations with a high risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[9][10]

-

Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[10] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator should be worn.[10]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12][13] Keep containers tightly closed to prevent contamination and potential sublimation.[5][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which may lead to a vigorous reaction.[7]

-

Stability: The compound is generally stable under recommended storage conditions.[14]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[15][16] |

| Skin Contact | Immediately remove contaminated clothing.[15] Wash affected skin with plenty of soap and water for at least 15 minutes.[9][15] If irritation persists, seek medical attention.[5][15] |

| Inhalation | Move the exposed person to fresh air at once.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[17] Rinse mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[14][17] |

Spill Response Workflow

Figure 2: A generalized workflow for responding to a chemical spill.

Fire-Fighting Measures and Disposal

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[9]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[7] Fluorinated compounds can produce toxic and corrosive gases, such as hydrogen fluoride, upon combustion.[7][18]

-

Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7] Waste should be collected in suitable, closed containers for disposal by a licensed professional waste disposal service.

Conclusion